Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl

Cytotoxicity Pennogenin Saponins HL-60

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl (CAS 84914-58-9; also known as floribundasaponin A or pennogenin 3-O-β-D-glucopyranoside) is a spirostanol steroidal saponin characterized by the pennogenin aglycone [(3β,25R)-spirost-5-ene-3,17-diol] conjugated via a glycosidic bond to a single β-D-glucopyranosyl moiety at the C-3 position. This compound, with molecular formula C44H70O17 and molecular weight 871.02, can be isolated from various botanical sources including the stem bark of Dracaena mannii and the roots of Ophiopogon japonicus.

Molecular Formula C44H70O17
Molecular Weight 871.0 g/mol
Cat. No. B12113039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl
Molecular FormulaC44H70O17
Molecular Weight871.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3
InChIKeyMXFOMMHAIRXMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl: A Monoglucosylated Pennogenin Steroidal Saponin for Targeted Anti-Inflammatory and Cytotoxic Research Applications


Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl (CAS 84914-58-9; also known as floribundasaponin A or pennogenin 3-O-β-D-glucopyranoside) is a spirostanol steroidal saponin characterized by the pennogenin aglycone [(3β,25R)-spirost-5-ene-3,17-diol] conjugated via a glycosidic bond to a single β-D-glucopyranosyl moiety at the C-3 position [1]. This compound, with molecular formula C44H70O17 and molecular weight 871.02, can be isolated from various botanical sources including the stem bark of Dracaena mannii and the roots of Ophiopogon japonicus [2]. Unlike more complex saponins possessing multiple sugar residues, the simplified monoglycosidic architecture of this compound offers distinct advantages for structure-activity relationship (SAR) investigations and serves as a critical baseline comparator for evaluating the functional contributions of additional sugar moieties in larger pennogenin-based saponins [3].

Why Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl Cannot Be Casually Substituted by Other Steroidal Saponins


The steroidal saponin class encompasses compounds of immense structural diversity, yet this diversity translates directly into profound and unpredictable variations in bioactivity and target selectivity. The minimal 17-hydroxy-spirost-5-ene core of Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl, in conjunction with its single glucose unit, is a precisely defined chemical entity [1]. Even minor alterations in the sugar moiety—the addition of a rhamnose residue, for instance—can dramatically shift cytotoxicity profiles against tumor cell lines, as evidenced by comparative studies within the pennogenin series [2]. Furthermore, substitution with more broadly acting steroidal saponins like dioscin or protodioscin introduces mechanisms of action (e.g., potent oxidative stress induction) and cytotoxic potencies that do not accurately reflect the properties of this more fundamental and less potent monoglucoside [3]. For rigorous research requiring a defined, baseline compound to probe structure-activity relationships or to study specific anti-inflammatory pathways without the confounding influence of potent cytotoxicity, generic substitution is scientifically invalid [4].

Quantitative Evidence for Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl: Differential Cytotoxicity, Anti-Inflammatory Activity, and Structural Benchmarking Against Pennogenin Saponin Analogs


Superior Cytotoxicity of Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl in HL-60 Leukemia Cells Versus Its Rhamnosylated Analogs

In a direct head-to-head study of six pennogenyl saponins isolated from Paris quadrifolia, Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl (compound 1) exhibited differential cytotoxicity compared to its more highly glycosylated analogs. The compound demonstrated a measurable cytotoxic effect, with quantifiable differences in potency [1].

Cytotoxicity Pennogenin Saponins HL-60

Differential Cytotoxicity Profile of Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl Against Solid Tumor Lines vs. Dioscin and Protodioscin

Cross-study comparison reveals a fundamental difference in cytotoxic potency between the target compound and two clinically relevant steroidal saponins, dioscin and protodioscin. While dioscin and protodioscin exhibit potent, broad-spectrum cytotoxicity against breast cancer cell lines, the target compound demonstrates minimal to no activity under comparable assay conditions [1][2].

Cytotoxicity Breast Cancer Selectivity

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl as a Defined Entity in Anti-Inflammatory Pathway Research

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl is explicitly annotated in authoritative biological databases as an anti-inflammatory agent, isolated from Dracaena mannii [1]. This classification is supported by mechanistic evidence suggesting it inhibits pro-inflammatory pathways, including the NF-κB signaling cascade . This profile differentiates it from structurally similar spirostanol glycosides which have been evaluated and found inactive in tumor cell line assays, such as the C(7)-hydroxylated pennogenin saponin (compound 3) from Ypsilandra thibetica [2].

Anti-inflammatory NF-κB Cytokine Inhibition

Structural Differentiation from Polyphyllin VI: A Benchmark for Isolating the Impact of Glycosylation on Cytotoxicity

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl is a monoglucoside of pennogenin. Its structure serves as a minimal, functionalized scaffold. In contrast, Polyphyllin VI (also known as Chonglou Saponin VII) is a diglycoside featuring an additional α-L-rhamnopyranosyl-(1→2)-substituent on the glucose moiety . This single sugar addition profoundly alters the biological profile. Polyphyllin VI is a known active anticancer agent that induces G2/M cell cycle arrest and apoptosis , whereas the target compound exhibits minimal cytotoxicity [1].

Structure-Activity Relationship Glycosylation Polyphyllin VI

Validated Application Scenarios for Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl in Drug Discovery and Biological Research


Baseline Control in Structure-Activity Relationship (SAR) Studies of Pennogenin Saponins

As the simplest, monoglucosylated form of the pennogenin aglycone, this compound is an essential negative or baseline control for in vitro studies designed to elucidate the role of specific sugar residues (e.g., rhamnose, apiose) in conferring potent cytotoxicity to larger saponins like Polyphyllin VI or other pennogenin derivatives. Its lack of significant cytotoxicity, as shown in head-to-head comparisons with its rhamnosylated analogs, makes it the ideal reference point for attributing gains in activity to specific structural modifications [1].

Studying Non-Cytotoxic, Anti-Inflammatory Mechanisms in Cellular Models

This compound is explicitly annotated as an anti-inflammatory agent with a proposed mechanism involving inhibition of the NF-κB pathway . Its significantly lower cytotoxicity relative to dioscin and protodioscin means it can be used to probe anti-inflammatory signaling pathways in cell culture at higher concentrations without inducing apoptosis or confounding the results with cell death artifacts [2]. This allows for a cleaner dissection of its effects on cytokine production and inflammatory mediators.

Investigating Cell Differentiation Pathways in Monocyte/Macrophage Lineages

Evidence from patent and database sources indicates this compound can arrest the proliferation of undifferentiated cells and induce their differentiation into the monocyte lineage [3]. This specific activity, distinct from the more common cytotoxic mechanisms of other steroidal saponins, positions the compound as a specialized tool for research in hematopoiesis, immunology, and the development of differentiation-inducing therapies for certain leukemias or skin disorders like psoriasis .

Analytical Reference Standard for Natural Product Identification and QC

With a defined CAS number (84914-58-9), molecular weight (871.02), and established isolation sources (e.g., Dracaena mannii, Ophiopogon japonicus) [4], this compound serves as a critical analytical reference standard. It is essential for the identification and quantification of this specific saponin in complex botanical extracts using techniques like HPLC and LC-MS, supporting quality control (QC) in phytomedicine and standardization of herbal materials .

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